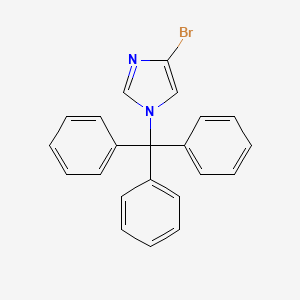

4-Bromo-1-trityl-1H-imidazole

Descripción

Significance of Imidazole (B134444) Derivatives in Chemical and Pharmaceutical Sciences

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a privileged scaffold in the realm of chemical and pharmaceutical sciences. rjptonline.orgajrconline.orgnih.gov Its prevalence in nature and its versatile chemical properties have made it a focal point of extensive research.

Imidazole as a Core Heterocyclic Motif in Bioactive Compounds

The imidazole nucleus is a fundamental component of numerous biologically active molecules. rjptonline.orgnih.gov It is found in essential natural products such as the amino acid histidine, histamine (B1213489), and as part of the purine (B94841) ring system in nucleic acids. rjptonline.orgajrconline.org The ability of the imidazole ring to engage in hydrogen bonding and coordinate with metal ions contributes to its role in the active sites of various enzymes. ijierm.co.in This inherent biological relevance has inspired the development of a vast array of synthetic imidazole-containing compounds with therapeutic potential. jchemrev.commdpi.com

Applications in Pharmaceuticals, Agrochemicals, and Functional Materials

The versatility of the imidazole scaffold is evident in its wide range of applications. In the pharmaceutical industry, imidazole derivatives are integral to a multitude of drugs, including antifungal agents (e.g., ketoconazole), anticancer therapies, and antiviral medications. ajrconline.orgijierm.co.in Beyond medicine, these compounds are utilized in agrochemicals as fungicides and insecticides. ijierm.co.innumberanalytics.com Furthermore, the unique properties of imidazole derivatives have led to their use in the development of functional materials such as ionic liquids, corrosion inhibitors, and conductive polymers. ijierm.co.innumberanalytics.com

Role in Catalysis and Optical Applications

The imidazole ring's electronic characteristics and ability to act as a ligand have made it a valuable component in the field of catalysis. ajrconline.orgijierm.co.in Imidazole-based compounds are employed as catalysts in a variety of organic reactions. rsc.org In recent years, there has been growing interest in the optical properties of imidazole derivatives, with applications emerging in areas such as solar cells and fluorescent chemosensors. ajrconline.orgrsc.orgresearchgate.net

Overview of 4-Bromo-1-trityl-1H-imidazole as a Key Synthetic Intermediate

Within the broad class of imidazole derivatives, this compound stands out as a particularly useful building block in organic synthesis. lookchem.com The trityl (triphenylmethyl) group serves as a sterically bulky protecting group for the imidazole nitrogen, while the bromine atom at the 4-position provides a reactive handle for further functionalization.

Importance in the Synthesis of Substituted Imidazoles

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of significant strategic importance. rsc.org this compound is instrumental in this pursuit, enabling the introduction of various substituents at a specific position on the imidazole ring. This controlled functionalization is crucial for creating libraries of compounds for drug discovery and for fine-tuning the properties of functional materials. ajrconline.org

Precursor for Advanced Heterocyclic Scaffolds

This compound serves as a precursor for the construction of more complex, advanced heterocyclic scaffolds. jchemrev.com Through reactions such as cross-coupling, the bromine atom can be replaced with a wide array of functional groups, leading to the formation of diverse molecular architectures. This versatility makes it a valuable starting material for synthesizing novel compounds with potential applications in various scientific fields.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 87941-55-7 | scbt.com |

| Molecular Formula | C₂₂H₁₇BrN₂ | scbt.com |

| Molecular Weight | 389.29 | scbt.com |

| Physical Form | Solid | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

Table 2: Applications of Imidazole Derivatives

| Application Area | Examples | Source(s) |

| Pharmaceuticals | Antifungal, Anticancer, Antiviral, Anti-inflammatory | rjptonline.org, ijierm.co.in, jchemrev.com, ajrconline.org |

| Agrochemicals | Fungicides, Insecticides | numberanalytics.com, ijierm.co.in |

| Functional Materials | Ionic Liquids, Conductive Polymers, Corrosion Inhibitors | numberanalytics.com, ijierm.co.in |

| Catalysis | Organic Synthesis | ajrconline.org, rsc.org |

| Optical Applications | Solar Cells, Fluorescent Sensors | ajrconline.org, rsc.org, researchgate.net |

Research Scope and Objectives

This compound is a heterocyclic organic compound that serves as a crucial building block in various fields of chemical research. Its molecular structure, featuring a bulky trityl protecting group on one of the imidazole nitrogen atoms and a bromine atom at the 4-position, makes it a versatile intermediate for the synthesis of more complex molecules. The trityl group provides stability and selectivity in reactions, while the bromine atom offers a reactive site for various chemical transformations.

The primary research objective concerning this compound is its utilization as a precursor in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. lookchem.com In medicinal chemistry, this compound is instrumental in the creation of a wide array of substituted imidazole derivatives. lookchem.com Imidazole-based compounds are of significant interest due to their presence in many biologically active molecules and their ability to interact with various biological targets.

A key area of investigation involves the use of this compound in the synthesis of inhibitors for enzymes such as aldosterone (B195564) synthase. For instance, it has been used as a starting material in the preparation of N-benzyl imidazole derivatives, which are explored for their potential to treat estrogen-dependent conditions and act as aromatase inhibitors. google.com The bromo-substituent allows for the introduction of various functional groups through cross-coupling reactions, enabling the systematic exploration of the structure-activity relationships of the resulting compounds.

Furthermore, research has focused on the development of fluorinated histamine analogues. In this context, this compound is a key intermediate in a synthetic route that ultimately yields side-chain-fluorinated histamines. acs.org This line of research is significant as the introduction of fluorine atoms can dramatically alter the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

The compound also plays a role in the development of novel materials. Its structural features can be incorporated into larger molecular frameworks to create functional materials with specific electronic or optical properties. lookchem.com

Detailed research findings often include the development of efficient synthetic protocols for the preparation of this compound itself, as well as its subsequent conversion to target molecules. For example, a common synthetic route involves the reaction of 4-bromo-1H-imidazole with trityl chloride. google.com The reaction conditions, yields, and spectroscopic characterization of the product are crucial data points in such studies.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 87941-55-7 |

| Molecular Formula | C22H17BrN2 |

| Molecular Weight | 389.29 g/mol |

| Appearance | Off-white to light yellow powder |

| Purity | ≥95% |

| Storage Temperature | Room temperature, in a dark, inert atmosphere |

This table is based on data from multiple sources. sigmaaldrich.comalfa-chemistry.comscbt.comlookchem.com

Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H-NMR (CDCl₃) | δ 7.35 (m, 9H), 7.30 (s, 1H), 7.10 (m, 6H), 6.80 (s, 1H) |

| GC-MS | m/z = 243 (trityl radical cation) |

This data is from a patent describing the synthesis of the compound. google.com

Synthesis of this compound

| Starting Material | Reagents | Yield |

| 4-bromo-1H-imidazole | Trityl chloride | 73% |

This synthetic data is from a patent describing the preparation of N-benzyl imidazole derivatives. google.com

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQFJBYJUQJNMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378328 | |

| Record name | 4-Bromo-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87941-55-7 | |

| Record name | 4-Bromo-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-trityl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 1 Trityl 1h Imidazole

Protection Strategies for Imidazole (B134444) Nitrogen

The imidazole ring contains two nitrogen atoms, N-1 and N-3, which can pose challenges in achieving regioselective functionalization. To control the reactivity and direct substitution to the desired position, a protecting group is often installed on one of the nitrogen atoms.

The trityl (triphenylmethyl, Tr) group is a bulky and effective protecting group for the N-1 position of the imidazole ring. total-synthesis.comresearchgate.net Its large size sterically hinders the N-1 position, allowing for selective reactions to occur at other positions of the imidazole nucleus. total-synthesis.comtcichemicals.com The introduction of the trityl group is typically achieved by reacting the imidazole derivative with trityl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. total-synthesis.com

The primary advantage of using the trityl group in imidazole chemistry is its ability to direct regioselective functionalization. The steric bulk of the trityl group effectively shields the N-1 and C-2 positions of the imidazole ring, thereby directing electrophilic substitution and metallation to the C-4 and C-5 positions. For instance, the trityl group directs lithiation exclusively to the C-4 position, preventing the formation of C-2 or C-5 substituted side products. This high degree of regioselectivity is crucial for the synthesis of specifically substituted imidazole derivatives. nih.gov Furthermore, the trityl group is stable under a variety of reaction conditions, including those involving bases, nucleophiles, and some reducing and oxidizing agents, making it compatible with a wide range of subsequent chemical transformations. tcichemicals.com

The protection of the imidazole nitrogen with a trityl group proceeds through a nucleophilic substitution (SN1) pathway. total-synthesis.comtotal-synthesis.comspcmc.ac.in This is in contrast to a direct SN2-like attack, which is not feasible due to the steric hindrance at the quaternary carbon of the trityl chloride. total-synthesis.com The reaction is initiated by the departure of the chloride ion from trityl chloride, forming a highly stable trityl cation. total-synthesis.comtotal-synthesis.com This stability is attributed to the delocalization of the positive charge over the three phenyl rings. The nucleophilic N-1 of the imidazole then attacks the electrophilic trityl cation to form the N-tritylated imidazole product. total-synthesis.comtotal-synthesis.com The presence of a base is essential to scavenge the proton from the imidazole nitrogen, driving the reaction to completion. total-synthesis.com

While the trityl group offers significant advantages, other protecting groups are also employed in imidazole chemistry, each with its own set of characteristics. A comparison with tetrahydropyranyl (THP), sulfonyl, and benzyl (B1604629) groups is presented below.

| Protecting Group | Introduction Conditions | Removal Conditions | Advantages | Disadvantages |

| Trityl (Tr) | Trityl chloride, base (e.g., pyridine, triethylamine) total-synthesis.com | Mild acid (e.g., TFA, acetic acid) total-synthesis.comcommonorganicchemistry.com | Bulky, directs regioselectivity to C4/C5 ; Stable to base and nucleophiles tcichemicals.com | Can be too bulky for some reactions ; Introduces significant steric hindrance |

| Tetrahydropyranyl (THP) | Dihydropyran (DHP), acid catalyst (e.g., PTSA) total-synthesis.comnih.gov | Mild aqueous acid nih.gov | Easy to introduce and remove; Stable to basic conditions nih.gov | Creates a new stereocenter uchicago.edu; Less effective at directing regioselectivity compared to trityl |

| Sulfonyl (e.g., Tosyl, Ts) | Sulfonyl chloride, base wikipedia.org | Strong acid (e.g., HBr, H2SO4) or strong reducing agents wikipedia.org | Electron-withdrawing, reduces basicity of the imidazole ring ug.edu.pl | Harsh removal conditions may not be compatible with sensitive substrates researchgate.netwikipedia.org |

| Benzyl (Bn) | Benzyl halide, base uwindsor.ca | Hydrogenolysis (e.g., H2/Pd-C) or strong acid wikipedia.orguwindsor.ca | Stable to a wide range of conditions uwindsor.ca; Removal conditions are orthogonal to many other protecting groups | May be cleaved under certain reductive conditions uwindsor.ca |

Trityl Group as a Protecting Group for N-1 Imidazole

Direct Synthesis and Bromination Approaches

The synthesis of 4-Bromo-1-trityl-1H-imidazole can be achieved through a direct route starting from the appropriately substituted imidazole precursor.

A straightforward and common method for the preparation of this compound involves the direct N-tritylation of 4-Bromo-1H-imidazole. google.com In this reaction, 4-Bromo-1H-imidazole is treated with trityl chloride in the presence of a suitable base, such as triethylamine, in a solvent like chloroform (B151607). google.com The base neutralizes the in-situ generated hydrochloric acid, facilitating the reaction to proceed to completion. This method provides a high yield of the desired product, this compound, as a stable, solid compound. google.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |

| 4-Bromo-1H-imidazole | Trityl chloride | Triethylamine | Chloroform | This compound | 73% | google.com |

Synthesis from 4-Bromo-1H-imidazole and Trityl Chloride

Reaction Conditions and Optimization

The primary method for synthesizing this compound involves the N-alkylation of 4-bromo-1H-imidazole with triphenylmethyl chloride (trityl chloride). The reaction conditions, including the base and solvent system, significantly influence the reaction's efficiency and yield.

One documented procedure involves reacting 4-bromoimidazole with triphenylchloromethane in a mixed solvent system of dichloromethane (B109758) and tetrahydrofuran (B95107) (1:1 ratio). ambeed.com The reaction proceeds at room temperature (20°C) for one hour using triethylamine as the base, affording the desired product in a 72% yield. ambeed.com

An alternative and higher-yielding method utilizes a stronger base and a different solvent. In this approach, 4-bromo-1H-imidazole is first treated with sodium hydride in dimethylformamide (DMF). Triphenylmethylchloride is then added to the reaction mixture, which is stirred at room temperature for 18 hours. This method results in a significantly higher yield of 83%. The optimization from a weaker base like triethylamine to a stronger one like sodium hydride, along with the change in solvent, appears to enhance the reaction's outcome.

The following table provides a comparative overview of the different reaction conditions for the synthesis of this compound.

| Precursor | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 4-bromoimidazole | Triphenylchloromethane, Triethylamine | Dichloromethane:Tetrahydrofuran (1:1) | 20°C | 1 h | 72% | ambeed.com |

| 4-bromoimidazole | Sodium hydride, Triphenylmethylchloride | DMF | Room Temp. | 18 h | 83% |

Regioselective Bromination of 1-Trityl-1H-imidazole

The regioselective bromination of an unprotected imidazole ring is a complex process due to the presence of multiple reactive sites. The introduction of a bulky protecting group, such as the trityl group, at the N-1 position can direct bromination to specific positions on the imidazole ring. However, the more common and controlled strategy for synthesizing this compound is not the direct bromination of 1-trityl-1H-imidazole. Instead, the established route involves the initial synthesis of 4-bromo-1H-imidazole, followed by the introduction of the trityl protecting group. ambeed.comchem-soc.si

This preference is due to the potential for forming isomeric mixtures and over-brominated byproducts when brominating the protected imidazole directly. For instance, electrophilic bromination of related benzimidazoles can be complicated by the activation of more than one ortho position. chem-soc.si By brominating the imidazole ring first, the regiochemistry is set, and the subsequent protection of the nitrogen atom with a trityl group proceeds cleanly to yield the desired this compound. chem-soc.si This strategic choice circumvents issues with selectivity that can arise from direct bromination of the trityl-protected scaffold.

Advanced Synthetic Routes to this compound

Beyond the direct protection of 4-bromo-1H-imidazole, more complex synthetic strategies have been developed, often involving multi-step processes that begin with differently functionalized imidazole precursors.

An advanced route to obtain the necessary 4-bromo-1H-imidazole precursor involves the selective de-bromination of a poly-brominated imidazole. One such method starts with 2,4,5-tribromoimidazole. chemicalbook.com This starting material is treated with sodium sulfite (B76179) in water at 110°C for six hours. chemicalbook.com This process selectively removes the bromine atoms at the 2- and 5-positions, yielding 4-bromoimidazole, which can then be isolated and subsequently protected with a trityl group as described previously. chemicalbook.com

Another approach involves the initial halogenation of imidazole itself under basic conditions. google.com Imidazole can be reacted with bromine in the presence of potassium hydroxide (B78521) at 80-90°C to produce a crude mixture containing brominated imidazoles. google.com This crude product is then treated with a reducing agent, such as sodium sulfite, to remove poly-brominated species, ultimately yielding the pure 4-bromo-1H-imidazole. google.com These methods showcase how pre-functionalized or readily available imidazole derivatives can be chemically manipulated to produce the key intermediate for the synthesis of this compound.

While specific green chemistry protocols for the synthesis of this compound are not extensively documented, general advancements in the synthesis of imidazole derivatives point towards more environmentally benign methodologies. These approaches focus on reducing hazardous waste and using sustainable reagents and conditions.

One promising green technique is the use of electrochemistry. rsc.org A metal-free electrochemical method for the regioselective bromination of imidazo-heteroarenes has been developed, which uses tetra-n-butylammonium bromide (TBAB) as both the brominating agent and the electrolyte. rsc.org This process operates at ambient temperature and utilizes reusable carbon electrodes, offering a sustainable alternative to traditional bromination methods that often require harsh reagents. rsc.org

For the synthesis of other imidazole derivatives, biocatalysts have been employed. For example, lemon juice has been successfully used as an inexpensive, biodegradable, and non-toxic biocatalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net Although not yet applied to the synthesis of this compound, these green strategies highlight potential future directions for developing more sustainable synthetic routes for this important compound.

Reactivity and Derivatization of 4 Bromo 1 Trityl 1h Imidazole

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing C-C and C-N bonds in organic synthesis. wikipedia.orgscirp.org For 4-Bromo-1-trityl-1H-imidazole, the bromo-substituent at the C-4 position of the imidazole (B134444) ring makes it an ideal substrate for such transformations.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for forming C(sp²)–C(sp²) bonds. wikipedia.orgnih.gov This reaction utilizes a palladium catalyst to couple an organic halide with an organoboron species, such as a boronic acid or boronate ester, in the presence of a base. organic-chemistry.orgudel.edu While specific studies on this compound are not extensively detailed, the reactivity of similar halogenated imidazole systems demonstrates its suitability as a substrate. semanticscholar.org For instance, protected bromo- and iodoimidazoles have been successfully coupled with various arylboronic acids to yield arylated imidazole products. semanticscholar.org

The general reaction involves the coupling of this compound with a selected boronic acid (R-B(OH)₂) using a catalyst system like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and an aqueous base such as sodium carbonate. udel.edusemanticscholar.org This methodology allows for the introduction of a wide array of aryl and vinyl substituents at the C-4 position, yielding 4-aryl- or 4-vinyl-1-trityl-1H-imidazoles. The reaction is known for its mild conditions and tolerance of a wide range of functional groups on the coupling partner. nih.govudel.edu

| Halogenated Imidazole Substrate | Boronic Acid Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Iodo-1-(SEM)-imidazole | 4-Methylsulfanylphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(4-Methylsulfanylphenyl)-1-(SEM)-imidazole | 68% | semanticscholar.org |

| 2-Iodo-1-(SEM)-imidazole | 2-Acetylphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(2-Acetylphenyl)-1-(SEM)-imidazole | 79% | semanticscholar.org |

| 2,4,5-Tribromo-1-(SEM)-imidazole | 2-Naphthylboronic acid (1 eq.) | Pd(PPh₃)₄, Na₂CO₃ | 2-(2-Naphthyl)-4,5-dibromo-1-(SEM)-imidazole | - | semanticscholar.org |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, pairing aryl halides with amines. wikipedia.orglibretexts.org This reaction has been applied to N-protected halo-heterocycles, providing a direct route to N-arylated and N-alkylated aminoimidazoles.

Studies on the closely related compound, 4-bromo-1H-1-tritylpyrazole, offer significant insight into the expected reactivity of this compound. The Pd(dba)₂-catalyzed C-N coupling reaction proceeds smoothly with specific ligands and a subset of amine substrates. nih.gov

Ligand Effects and Catalytic Efficiency

The choice of phosphine ligand is critical for the success and efficiency of the Buchwald-Hartwig amination on five-membered heterocyclic halides. nih.govnih.gov Research on unprotected 4-bromo-1H-imidazole revealed dramatic ligand effects, where bulky biarylphosphine ligands from the BrettPhos family, such as tBuBrettPhos, were found to be highly effective, allowing the reaction to proceed even at room temperature. nih.gov Similarly, for the amination of 4-bromo-1H-1-tritylpyrazole, the sterically hindered ligand tBuDavePhos was identified as optimal for achieving good yields. nih.gov The use of such bulky and electron-rich ligands is presumed to facilitate the crucial reductive elimination step, which can be challenging with electron-rich heterocyclic substrates. wikipedia.orgnih.gov

| Substrate | Amine | Catalyst System (Pd Source + Ligand) | Yield | Reference |

|---|---|---|---|---|

| 4-bromo-1H-imidazole | Aniline | Pd precatalyst + tBuBrettPhos (L4) | 85% | nih.gov |

| 4-bromo-1H-imidazole | Aniline | Pd precatalyst + Josiphos-type ligand (L1) | Ineffective | nih.gov |

| 4-bromo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ + tBuDavePhos | 60% | nih.gov |

| 4-bromo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ + XPhos | Ineffective | nih.gov |

Scope with Various Amine Substrates

The scope of the Buchwald-Hartwig amination with substrates like 4-Bromo-1-trityl-imidazole is highly dependent on the structure of the amine coupling partner. Research on the analogous trityl-protected bromopyrazole shows that the palladium-catalyzed reaction is suitable for aromatic amines or bulky alkylamines that lack β-hydrogen atoms. nih.govresearchgate.net However, reactions with cyclic secondary amines (e.g., pyrrolidine) and primary or secondary alkylamines possessing β-hydrogens tend to result in low yields. nih.gov This limitation is attributed to a competing side reaction, β-hydride elimination, which occurs from the palladium-amide intermediate and leads to the formation of dehalogenated starting material and an imine. wikipedia.orgnih.gov This demonstrates a key constraint in the substrate scope for this particular class of heterocyclic halides.

| Amine Substrate | Presence of β-Hydrogens | Product Yield | Observed Outcome | Reference |

|---|---|---|---|---|

| Morpholine | Yes | 67% | Successful Coupling | nih.gov |

| Piperidine | Yes | 60% | Successful Coupling | nih.gov |

| Pyrrolidine | Yes | 7% | Low Yield (β-elimination likely) | nih.gov |

| Allylamine | Yes | 6% | Low Yield (β-elimination likely) | nih.gov |

| Benzylamine | No | 80% | Successful Coupling | nih.gov |

| Aniline | No | 78% | Successful Coupling | nih.gov |

Sonogashira Coupling and Other Cross-Coupling Methods

The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base. nrochemistry.com It provides a direct route for introducing C(sp) hybridized carbon atoms onto the imidazole core.

Applying this method to this compound would allow for the synthesis of 4-alkynyl-1-trityl-1H-imidazole derivatives. The reaction tolerates a wide range of functional groups on the alkyne partner and generally proceeds under mild conditions. wikipedia.orgnih.gov The reactivity of aryl bromides in Sonogashira couplings is well-established, making this compound a suitable electrophile for this transformation. nrochemistry.comlibretexts.org Copper-free Sonogashira protocols have also been developed to avoid the undesired homocoupling of the alkyne partner (Glaser coupling). wikipedia.orglibretexts.org

| Bromo-Heterocycle | Alkyne Partner | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 4-bromo-1H-indole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (Copper-free) | 87% | nih.gov |

| 5-bromo-1-methyl-1H-imidazole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (Copper-free) | 74% | nih.gov |

| 3-bromopyridine | 1-heptyne | [DTBNpP]Pd(crotyl)Cl (Copper-free) | 96% | nih.gov |

Directed Lithiation and Electrophilic Quenching Reactions

The trityl group at the N-1 position of the imidazole ring is not merely a protecting group; it also functions as a powerful directing metalating group (DMG). wikipedia.orgresearchgate.net In a process known as directed ortho-lithiation, the DMG interacts with an alkyllithium reagent, such as n-butyllithium (n-BuLi), to facilitate the regioselective deprotonation of a nearby C-H bond. wikipedia.orgsemanticscholar.org

For 1-tritylimidazole, lithiation occurs exclusively at the C-2 position. up.ac.zarsc.org The bulky trityl group sterically directs the base to deprotonate the C-2 proton, which is the most acidic proton on the imidazole ring, leading to the formation of a 2-lithio-1-tritylimidazole intermediate. up.ac.za This lithiated species is a potent nucleophile that can react with a wide variety of electrophiles in a "quenching" step, allowing for the introduction of diverse functional groups at the C-2 position. researchgate.netup.ac.zamdpi.com This reaction pathway is highly efficient and regioselective, leaving the bromo-substituent at the C-4 position untouched for subsequent cross-coupling reactions. The process is typically carried out at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). semanticscholar.orgup.ac.za

| Electrophile | Reagent Used | Product (at C-2) | Yield | Reference |

|---|---|---|---|---|

| Methylation | Methyl iodide (MeI) | -CH₃ | 85% | up.ac.za |

| Chlorination | Trichloroisocyanuric acid (TCICA) | -Cl | 61% | up.ac.za |

| Bromination | N-Bromosuccinimide (NBS) | -Br | - | up.ac.za |

| Iodination | Iodine (I₂) | -I | - | up.ac.za |

| Formylation | N,N-Dimethylformamide (DMF) | -CHO | High | up.ac.za |

Generation of 2-Lithio-1-trityl-1H-imidazole Intermediates

The functionalization of the C-2 position of imidazole is a critical transformation in the synthesis of many pharmaceutical agents. up.ac.za In N-substituted imidazoles like this compound, the proton at the C-2 position is the most acidic, facilitating its removal by a strong base. The trityl group at the N-1 position serves as a protecting group, preventing reactions at the nitrogen atom and enabling regioselective deprotonation at C-2. up.ac.za

The generation of the key 2-lithio intermediate is typically achieved by treating the N-trityl-imidazole substrate with an organolithium reagent, such as n-butyllithium (n-BuLi). This reaction is generally performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the highly basic organolithium reagent and the resulting lithiated intermediate. The bulky trityl group does not sterically hinder the approach of the base to the C-2 proton. This deprotonation results in the formation of a highly reactive 2-lithio-1-trityl-1H-imidazole species, which can then be intercepted by various electrophiles. rsc.orgresearchgate.net

Reaction with Various Electrophiles for C-2 Functionalization

Once the 2-lithio-1-trityl-1H-imidazole intermediate is formed, it serves as a powerful nucleophile for the introduction of a wide array of substituents at the C-2 position. The versatility of this intermediate is demonstrated by its successful reaction with a diverse range of electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. up.ac.za

These reactions are typically carried out by adding the electrophile to the solution of the lithiated intermediate at low temperature, followed by warming to room temperature. This method has been successfully applied for:

Halogenation: Introduction of iodine using elemental iodine.

Alkylation: Reaction with alkyl halides like methyl iodide and ethyl iodide.

Formylation: The Bouveault reaction with N,N-dimethylformamide (DMF) as the electrophile yields the corresponding C-2 aldehyde. up.ac.za

Addition to Carbonyls: Nucleophilic addition to ketones, such as 2-octanone, results in the formation of tertiary alcohols. up.ac.za

A flow chemistry approach has been shown to be particularly efficient for these transformations, allowing for rapid formation of the lithiated intermediate at ambient temperature and subsequent reaction with electrophiles in very short reaction times, achieving modest to high yields. up.ac.zarsc.org

| Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Iodine (I₂) | 1-Trityl-2-iodoimidazole | 65 | up.ac.za |

| Methyl Iodide (MeI) | 2-Methyl-1-tritylimidazole | 93 | up.ac.za |

| Ethyl Iodide (EtI) | 2-Ethyl-1-tritylimidazole | 94 | up.ac.za |

| N,N-Dimethylformamide (DMF) | 1-Trityl-2-imidazolecarboxaldehyde | 88 | up.ac.za |

| 2-Octanone | 2-(1-Tritylimidazol-2-yl)octan-2-ol | 40 | up.ac.za |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) at a halogen-substituted carbon on an aromatic ring is a fundamental reaction for the formation of carbon-heteroatom bonds. However, the SNAr reaction on unactivated aryl halides is typically challenging. libretexts.orglibretexts.org The imidazole ring is an electron-rich heterocycle, which generally disfavors the addition-elimination mechanism characteristic of SNAr reactions, as this mechanism is facilitated by electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org

Consequently, direct displacement of the bromine atom in this compound by common nucleophiles under standard SNAr conditions is not a facile process. To overcome the inherent low reactivity of the C-Br bond on the electron-rich imidazole ring, transition metal-catalyzed cross-coupling reactions are often employed. For instance, palladium-catalyzed amination (Buchwald-Hartwig reaction) provides an effective method for the C-N bond formation. Efficient protocols have been developed for the amination of unprotected bromoimidazoles using specialized palladium precatalysts and bulky biarylphosphine ligands. nih.govacs.orgnih.gov These mild reaction conditions would likely be applicable to the N-trityl protected substrate, allowing for the synthesis of a broad scope of 4-aminoimidazole derivatives. acs.org

Functionalization at Other Positions of the Imidazole Ring

Regioselective functionalization of the C-5 position of a 1,4-disubstituted imidazole presents a significant synthetic challenge due to the presence of multiple potential reaction sites. Direct electrophilic substitution is often difficult to control. Therefore, strategies typically rely on directed metalation or halogen-lithium exchange. However, attempts to achieve selective lithiation at the C-4 or C-5 position of N-protected imidazoles have met with limited success, often being complicated by competing lithiation at the more acidic C-2 position. researchgate.net

In the specific case of this compound, functionalization at C-5 would likely require a multi-step approach. One potential, though challenging, route could involve a halogen dance reaction, where a strong base might induce migration of the bromine from C-4 to C-5, followed by subsequent functionalization. Alternatively, a strategy involving initial lithiation at C-2, protection of this position, and then attempting a bromine-lithium exchange at C-4 could be envisioned, although this is synthetically complex.

Regarding fluorination, the introduction of a fluorine atom onto a heterocyclic ring is often accomplished using electrophilic fluorinating agents such as Selectfluor®. A catalysis-based regioselective 1,4-fluorofunctionalization has been developed for certain diene systems, but its application to heterocycles like imidazole is not established. nih.gov Direct electrophilic fluorination of this compound would likely be unselective, potentially leading to a mixture of products. Therefore, a regioselective synthesis of a 5-fluoro-4-bromo-1-trityl-1H-imidazole remains a formidable synthetic objective.

The trityl (triphenylmethyl, Tr) group is a widely used protecting group for amines, alcohols, and thiols, particularly valued for its steric bulk and its lability under acidic conditions. total-synthesis.com Its removal from the N-1 position of the imidazole ring is a key step in many synthetic sequences, unmasking the N-H functionality for further reactions or to yield the final target compound.

The deprotection of the N-trityl group is typically achieved under mild acidic conditions. The mechanism involves protonation of the imidazole nitrogen or cleavage of the C-N bond facilitated by the acid, which leads to the formation of the highly stable triphenylmethyl (trityl) cation and the deprotected imidazole. total-synthesis.com This high stability is due to the extensive resonance delocalization of the positive charge across the three phenyl rings.

Common reagents and conditions for selective deprotection include:

Brønsted Acids: Treatment with acids such as formic acid, acetic acid, or trifluoroacetic acid (TFA) in an appropriate solvent efficiently cleaves the trityl group. total-synthesis.com The reaction is often rapid, occurring at or below room temperature.

Lewis Acids: Lewis acids like zinc bromide (ZnBr₂) or magnesium bromide (MgBr₂) can also be used to effect deprotection. total-synthesis.com

The mild conditions required for trityl group removal make it compatible with many other protecting groups that are stable to acid but labile to bases or hydrogenation (e.g., esters, Fmoc). This orthogonality is a key advantage in multistep synthesis. arkat-usa.org

Transformations Involving the Trityl Group

Cleavage of the Trityl Protecting Group

The trityl (triphenylmethyl, Tr) group is a bulky and lipophilic protecting group commonly used for amines, alcohols, and thiols. In the context of this compound, it serves to protect the nitrogen at the 1-position of the imidazole ring, allowing for regioselective reactions at other positions. The removal of the trityl group, or deprotection, is a critical step to restore the N-H functionality of the imidazole ring, yielding 4-bromo-1H-imidazole. This process is most frequently accomplished under acidic conditions, which exploit the exceptional stability of the resulting triphenylmethyl (trityl) carbocation. masterorganicchemistry.com

The mechanism of acid-catalyzed detritylation involves the protonation of the nitrogen atom attached to the trityl group. This protonation weakens the C-N bond, leading to its cleavage and the formation of the desired deprotected imidazole and the highly stable trityl cation. thieme-connect.de The stability of this cation is due to the extensive resonance delocalization of the positive charge across the three phenyl rings.

Various acidic reagents and systems have been developed for the efficient cleavage of N-trityl groups. The choice of reagent and conditions often depends on the sensitivity of other functional groups present in the molecule.

Common Methods for N-Trityl Deprotection:

Trifluoroacetic Acid (TFA): A common and effective method for trityl group removal is treatment with trifluoroacetic acid, often in a solvent such as dichloromethane (B109758) (DCM). google.comuni.lu The concentration of TFA can be varied, with dilute solutions (e.g., 1-5% in DCM) being sufficient for highly labile trityl groups, while more robust conditions may employ higher concentrations (up to 95%). masterorganicchemistry.comuni.lu

Formic Acid: Treatment with cold formic acid (e.g., 97%) for a short duration can effectively cleave the trityl group. thieme-connect.de The reaction is typically followed by evaporation and extraction to remove the triphenylcarbinol byproduct. thieme-connect.de

Hydrochloric Acid (HCl): Solutions of hydrogen chloride in organic solvents or aqueous HCl can also be employed. google.com The use of HCl can lead to the formation of the hydrochloride salt of the deprotected imidazole.

Lewis Acids: In addition to Brønsted acids, Lewis acids can promote detritylation. masterorganicchemistry.com A reagent system comprising a Lewis acid (e.g., BF₃·Et₂O), a mild protic acid, and a reducing scavenger has been shown to be effective. masterorganicchemistry.com

During the deprotection reaction, the liberated trityl cation is a reactive electrophile that can potentially alkylate other nucleophilic sites on the target molecule. masterorganicchemistry.com To prevent such side reactions, "scavengers" are often added to the reaction mixture. Common scavengers include triisopropylsilane (TIS), water, or phenols, which act to trap the trityl cation. google.com For instance, Reagent B, a cleavage cocktail containing TFA, phenol, water, and TIS, is noted as being particularly effective for substrates with trityl-based protecting groups. google.com

The following table summarizes typical conditions used for the acidic cleavage of N-trityl groups from heterocyclic compounds, which are applicable for the deprotection of this compound.

| Reagent/System | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) / Water (95:5 v/v) | None | Room temperature, 1-4 hours | Standard, robust cleavage conditions. Scavengers are recommended if other sensitive groups are present. masterorganicchemistry.com |

| Formic Acid (~97%) | None | Cold (e.g., 0 °C to RT), short reaction time (e.g., 3-15 min) | A milder alternative to TFA for some substrates. thieme-connect.de |

| Dilute HCl in Fluoro alcohol | Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) | Room temperature | A TFA-free method for removing acid-labile groups, including trityl. |

| Reagent B (TFA/Phenol/Water/TIS, 88:5:5:2 v/v) | None | Room temperature, 1 hour | "Odorless" cocktail with an integrated scavenger (TIS), particularly useful for trityl groups. google.com |

| BF₃·Et₂O / Hexafluoroisopropanol / Triethylsilane | Dichloromethane (DCM) | Room temperature | A three-component system utilizing a Lewis acid for mild deprotection. masterorganicchemistry.com |

Synthetic Applications of 4 Bromo 1 Trityl 1h Imidazole As a Building Block

Synthesis of Substituted Imidazoles for Pharmaceutical Development

The protected imidazole (B134444) core of 4-bromo-1-trityl-1H-imidazole allows for precise modifications, making it a key starting material for a range of pharmaceutically active compounds. Its structure enables the sequential introduction of different functional groups, which is a crucial strategy in medicinal chemistry for developing new therapeutic agents.

The imidazole moiety is a core component of many antimicrobial agents, including well-known antifungal drugs like clotrimazole (B1669251) and ketoconazole. derpharmachemica.com These compounds often function by inhibiting key enzymes in pathogens, such as cytochrome P450-dependent enzymes essential for ergosterol (B1671047) biosynthesis in fungi. derpharmachemica.com The synthesis of novel imidazole-based antimicrobial agents often utilizes precursors like this compound to build complex structures.

Research has demonstrated the synthesis of various substituted benzimidazoles with antifungal and antibacterial properties. derpharmachemica.comresearchgate.net In these syntheses, related bromo-methyl-biphenyl-tetrazole compounds are used to alkylate sulfur or nitrogen atoms on a benzimidazole (B57391) core, showcasing a common strategy where a bromo-activated side chain is key. derpharmachemica.com While direct use of this compound in these specific examples isn't detailed, the underlying principle of using a bromo-functionalized intermediate is central. The development of new indazole derivatives as inhibitors of the FtsZ protein, a crucial element in bacterial cell division, further highlights the importance of halogenated heterocyclic intermediates in creating new antibacterial agents. nih.gov

| Compound Class | Biological Target/Activity | Synthetic Role of Bromo-Heterocycles |

| Azole Antifungals | Cytochrome P450 14α-demethylase | Core scaffold for building antifungal agents. derpharmachemica.com |

| Substituted Benzimidazoles | Antibacterial & Antifungal | Precursors for alkylation to form thioether or amine linkages. derpharmachemica.comresearchgate.net |

| Indazole Derivatives | FtsZ Protein Inhibition | Key intermediates for building FtsZ inhibitors. nih.gov |

This compound is instrumental in synthesizing molecules designed to interact with specific biological targets like enzymes and receptors. The trityl group offers stability and lipophilicity, which can enhance binding affinity, while the bromo- and imidazole-nitrogens provide sites for synthetic elaboration. google.com

A notable application is in the creation of aldosterone (B195564) synthase (CYP11B2) inhibitors. google.com In one patented synthesis, 4-bromo-1H-imidazole is first protected with a trityl group to yield this compound. google.com This intermediate is then used in subsequent steps to build structurally simple, yet potent and selective, N-benzyl imidazole derivatives that act as inhibitors of the CYP11B2 enzyme. google.com The ability to use the bromo-position for further coupling reactions after the initial setup is a key advantage.

Furthermore, the imidazole core is investigated for its role in ligands for various receptors. For instance, derivatives are synthesized for studies on GABAa receptors and histamine (B1213489) receptors. google.comuni-regensburg.de The synthesis often involves using the protected imidazole as a scaffold to attach other molecular fragments designed to interact with the receptor's binding pocket. uni-regensburg.de

| Target Class | Specific Target Example | Role of this compound |

| Enzyme Inhibitors | Aldosterone Synthase (CYP11B2) | Serves as a key intermediate for building N-benzyl imidazole inhibitors. google.com |

| Receptor Ligands | GABAa Receptors | Used as a foundational scaffold in the synthesis of potential receptor ligands. google.com |

| Receptor Ligands | Histamine Receptors | Employed in the synthesis of compounds for receptor binding and functional studies. uni-regensburg.de |

The sartan class of antihypertensive drugs, which are angiotensin II receptor blockers, represents one of the most significant applications of imidazole-based building blocks. This compound and related structures are crucial for constructing the specific imidazole heterocycle found in drugs like Losartan.

In several synthetic routes to Losartan, a key step involves the coupling of a substituted imidazole with a biphenyl (B1667301) tetrazole moiety. newdrugapprovals.orggoogle.comnih.gov While some syntheses start with a pre-functionalized imidazole like 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, the principles of using protected and halogenated imidazoles are central. newdrugapprovals.orgdrugfuture.com The synthesis of "trityl losartan," a penultimate intermediate, involves coupling an imidazole derivative with N-Triphenylmethyl-5-[2-(4′-bromomethyl biphenyl)]tetrazole. newdrugapprovals.orggoogle.com The bromo-group on the biphenyl component is displaced by the imidazole nitrogen.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental to creating the biphenyl core of sartan drugs. google.comnih.govresearchgate.net These reactions often couple a boronic acid with an aryl halide. In this context, a bromo-substituted precursor, whether on the imidazole or the phenyl ring, is essential for the key C-C bond formation. google.com

| Drug | Synthetic Strategy | Key Intermediate Type |

| Losartan | Coupling of imidazole and biphenyl tetrazole moieties. newdrugapprovals.orgunits.it | Trityl-protected and halogenated imidazoles and biphenyls. newdrugapprovals.orgresearchgate.net |

| Olmesartan | Condensation of a substituted imidazole with a bromomethyl biphenyl tetrazole. discoveryjournals.org | N-(triphenylmethyl)-5-[4'-(Bromomethyl biphenyl)-2-yl]tetrazole. discoveryjournals.org |

| General Sartans | Suzuki-Miyaura cross-coupling. google.comnih.gov | Aryl halides (e.g., bromides) and boronic acids. google.comresearchgate.net |

Construction of Complex Heterocyclic Systems

Beyond its use in pharmaceuticals, this compound serves as a versatile platform for synthesizing more complex heterocyclic structures, including fused and spirocyclic systems.

Fused imidazole rings, such as imidazo[1,2-a]pyridines, are important scaffolds in medicinal chemistry and material science due to their wide range of biological activities and structural properties. rsc.org The synthesis of these fused systems can be achieved through various methods, including condensation reactions and transition-metal-catalyzed couplings. tci-thaijo.orgnih.govorganic-chemistry.org

While many syntheses of imidazo[1,2-a]pyridines start from 2-aminopyridine (B139424) and α-haloketones, the use of a pre-formed, functionalized imidazole like this compound allows for alternative strategies. organic-chemistry.org The bromine atom at the 4-position can participate in intramolecular cyclization or intermolecular coupling reactions that lead to ring fusion. For example, after conversion of the bromo-group to another functional group via a coupling reaction, subsequent reactions can be designed to form a new ring fused to the imidazole core. This approach provides a modular way to build diverse fused heterocyclic libraries.

The development of novel molecular architectures is a continuing goal in organic chemistry. Spirocycles, which contain two rings connected by a single common atom, are of particular interest in drug discovery. The synthesis of spiro-compounds containing an imidazole ring can be approached using building blocks like this compound.

One synthetic strategy involves the elaboration of the imidazole at the 4- and 5-positions. For instance, the bromine at C4 can be converted into a different functional group, which, along with a substituent at C5, can serve as the two connection points for building the spirocyclic ring. A different approach was used in a novel synthesis of the sartan drug Irbesartan, which itself contains a spiro-cyclopentane fused to an imidazolidinone ring. researchgate.net This highlights the importance of creatively assembling heterocyclic and carbocyclic components to generate complex polycyclic frameworks.

Derivatization for Material Science Applications

While direct applications of this compound in material science are not extensively documented, its close analogue, 4-Iodo-1-tritylimidazole, is noted for its use in the synthesis of functional materials. lookchem.com Imidazole derivatives, in general, are employed in the creation of advanced materials, including specialized polymers and coatings that offer enhanced durability and resistance to environmental factors. researchgate.net The structural motifs present in this compound make it a promising candidate for similar applications.

The bromo-substituent is particularly suitable for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings. acs.orgbrad.ac.uk These reactions would allow for the covalent attachment of the imidazole core to polymer backbones or other organic structures, leading to materials with tailored electronic or photophysical properties. For instance, incorporating such heterocyclic units is a known strategy for developing organic electronics or ligands for metal-organic frameworks (MOFs). The trityl group can be removed under acidic conditions, providing another site for functionalization or for modulating the material's properties after its initial synthesis. mdpi.com The derivatization potential is further highlighted by the use of trityl-protected tetrazoles, which can be brominated and subsequently alkylated by imidazole derivatives to build complex structures for potential use in materials like homopolymers. researchgate.net

Table 1: Potential Material Science Applications via Derivatization

| Reaction Type | Reactive Site | Potential Application |

| Suzuki-Miyaura Coupling | C4-Br | Synthesis of conjugated polymers for organic electronics |

| Sonogashira Coupling | C4-Br | Creation of rigid, linear structures for functional materials |

| Heck Coupling | C4-Br | Attachment to vinyl monomers for polymerization |

| N-Deprotection | N1-Trityl | Post-synthesis modification of polymer properties, sensor development |

Development of Novel Reaction Methodologies

The unique electronic and steric properties of this compound make it an interesting scaffold for the development of new synthetic methods, particularly in the fields of asymmetric synthesis and advanced cascade or multicomponent reactions.

The trityl group plays a significant role in asymmetric synthesis, not as a source of chirality itself, but as a sterically demanding directing group. Its bulk is leveraged to create a well-defined chiral environment around a reaction center, which can lead to high levels of stereoselectivity. nih.gov In studies involving chiral auxiliaries attached to a heterocyclic core, the trityl group has been shown to be crucial for enhancing diastereoselectivity. nih.gov For example, in the diastereoselective condensation to form a pyrrolinone, the use of a tritylsulfenyl group on the imine was critical for achieving the desired stereochemical outcome. acs.org

While there are no specific reports of this compound being used as a chiral auxiliary, its scaffold is well-suited for this purpose. A chiral moiety could be introduced by derivatizing the bromo-position, and the trityl group would then act as a bulky shield, influencing the approach of reagents to the chiral center and directing the stereochemical course of the reaction. This principle is fundamental to substrate-controlled asymmetric synthesis. iranchembook.ir Although in some specific contexts a trityl-protected imine was found to be unsuitable, its consideration in asymmetric synthesis highlights its established role as a steric directing group. beilstein-journals.orgd-nb.info

Table 2: Role of the Trityl Group in Asymmetric Synthesis

| Feature | Function | Desired Outcome |

| Steric Bulk | Creates a defined chiral pocket around the reaction center | Enhances facial selectivity of incoming reagents |

| Shielding | Blocks one face of the molecule or a nearby functional group | Increases diastereomeric or enantiomeric excess |

| Conformational Lock | Restricts bond rotation, leading to a more rigid transition state | Improves predictability and level of stereocontrol |

Cascade reactions and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single, efficient step. The this compound scaffold is an excellent candidate for use in these sophisticated reaction types. The imidazole ring itself is a structure that can be synthesized via MCRs like the Debus-Radziszewski or van Leusen reactions. beilstein-journals.orgresearchgate.net

More pertinently, trityl-containing compounds have been shown to participate in and even catalyze MCRs. Notably, trityl chloride has been employed as a catalyst for the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles under neutral conditions. mdpi.com This demonstrates the compatibility of the trityl moiety with MCR conditions.

The this compound molecule offers multiple reaction sites that could be exploited in a cascade or multicomponent sequence. For example, the bromine atom could undergo a palladium-catalyzed coupling reaction, with the resulting product designed to undergo a subsequent intramolecular cyclization. Furthermore, the bulky trityl group has been shown to be tolerated in demanding MCRs like the Ugi tetrazole reaction, suggesting that the entire scaffold could be incorporated into complex product architectures. semanticscholar.org The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component process for synthesizing substituted imidazo-fused heterocycles, is another relevant methodology where derivatives of this scaffold could potentially be employed. beilstein-journals.orgnih.gov

Table 3: Examples of Multicomponent Reactions Relevant to Imidazole Synthesis

| Reaction Name | Components | Product Type | Relevance |

| Debus-Radziszewski Reaction | Dicarbonyl, Aldehyde, Ammonia | Substituted Imidazoles | Fundamental method for creating the imidazole core. researchgate.net |

| Van Leusen Imidazole Synthesis | Tosylmethyl isocyanide (TosMIC), Aldehyde, Amine | 1,4- or 1,5-Disubstituted Imidazoles | Versatile synthesis of the core imidazole ring. beilstein-journals.org |

| Groebke-Blackburn-Bienaymé (GBB) Reaction | 2-Aminoazine, Aldehyde, Isocyanide | Imidazo-fused Heterocycles | A powerful MCR for building complex imidazole systems. beilstein-journals.orgnih.gov |

| Trityl Chloride-Catalyzed MCR | Diketone, Aldehyde, Amine, Ammonium Acetate | Tetrasubstituted Imidazoles | Demonstrates the direct role of trityl compounds in MCRs. mdpi.com |

Spectroscopic and Computational Research on 4 Bromo 1 Trityl 1h Imidazole Derivatives

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic analysis provides the foundational evidence for the identity and purity of synthesized compounds and offers insights into the progression of chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of 4-Bromo-1-trityl-1H-imidazole. Specifically, ¹H NMR provides detailed information about the hydrogen atoms' chemical environment, confirming the presence of both the trityl and the bromo-imidazole moieties.

In a synthesis of this compound from 4-bromo-1H-imidazole, the resulting white solid was analyzed using ¹H-NMR in a deuterated chloroform (B151607) (CDCl₃) solvent. google.com The spectrum displayed characteristic signals for the numerous protons of the trityl group, which appear as multiplets in the aromatic region, alongside distinct singlets for the protons on the imidazole (B134444) ring. google.com The integration of these signals corresponds to the number of protons in each environment, validating the compound's structure.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃. google.com

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used for its characterization.

LC-MS analysis of the compound shows a peak corresponding to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 391. google.com A prominent fragment ion is also consistently observed at m/z = 243, which corresponds to the stable trityl radical cation, a characteristic fragmentation for trityl-containing compounds. google.com This fragmentation is also the primary ion observed in GC-MS analysis. google.com Furthermore, computational tools have been used to predict the collision cross-section (CCS) values for various adducts of the molecule, which aids in its identification in complex mixtures. uni.lu

Table 2: Mass Spectrometry Data for this compound.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific IR spectrum for this compound is not detailed in the available research, the utility of this technique is demonstrated in studies of related imidazole derivatives and their synthesis. For instance, in reactions involving trityl chlorides and acetonitrile, FT-IR spectroscopy has been used to identify key bond stretches. tezu.ernet.in The analysis can confirm the presence of C-Cl bond stretching (around 638 cm⁻¹) in reactants and monitor the formation of new bonds, providing evidence for proposed reaction mechanisms like halogen bonding. tezu.ernet.in For imidazole derivatives in general, IR spectra show characteristic peaks for C-H, C=N, and C-N stretching vibrations within the heterocyclic ring.

Computational Chemistry and Molecular Modeling

Computational methods provide a theoretical framework to understand the electronic properties and reactivity of molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For imidazole derivatives, DFT calculations can predict molecular geometries, energy levels, and the distribution of electron density. This is particularly useful for predicting sites of reactivity. For example, by analyzing the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the regions of the molecule most susceptible to nucleophilic attack. Such computational models can be benchmarked against experimental data from High-Resolution Mass Spectrometry (HRMS) and X-ray diffraction to refine their accuracy. Studies on related bromo-phenyl-imidazole derivatives have also utilized DFT to analyze their structural and electronic properties. researchgate.net

Computational modeling is instrumental in mapping potential reaction pathways and calculating the energy barriers associated with them. This is achieved by simulating the transition states of a reaction, which are high-energy intermediates that determine the reaction rate. For imidazole derivatives, these analyses can compare the feasibility of different reaction outcomes, such as intramolecular cyclization versus intermolecular coupling. In studies of reactions on the side chains of trityl-imidazole derivatives, theoretical studies have been used to investigate potential mechanisms, such as an intimate ion-pair mechanism in fluoroamination reactions of 1,3-enynes. researchgate.netacs.org By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile of a reaction can be constructed, offering deep insight into the reaction mechanism.

Future Directions and Emerging Research Trends

Exploration of New Catalytic Systems for Functionalization

The functionalization of the 4-bromo-1-trityl-1H-imidazole core is paramount for creating novel derivatives with tailored properties. Research is increasingly focused on developing more efficient and selective catalytic systems to modify the C-Br bond and other positions on the imidazole (B134444) ring.

Palladium-catalyzed cross-coupling reactions remain a cornerstone for C-C and C-N bond formation. Recent advancements have highlighted the development of versatile catalysts that are tolerant of various functional groups and effective for challenging heterocyclic substrates. For instance, a catalyst system supported by a GPhos ligand has shown effectiveness in carbon-nitrogen cross-coupling reactions of primary amines with heteroaryl halides, a transformation for which 4-bromo-imidazoles are relevant substrates. mit.edu The choice of catalyst and base is crucial; the use of a moderate-strength base like NaOTMS combined with a GPhos-supported palladium catalyst can prevent the decomposition of sensitive heteroarenes, which often leads to catalyst deactivation. mit.edu Studies on the related 4-halo-1-tritylpyrazoles have shown that both palladium and copper catalysts can facilitate alkylamino coupling reactions at the C4 position. researchgate.net Such research provides a strong basis for exploring similar transformations on the this compound scaffold.

Beyond traditional palladium catalysis, novel catalyst-free methods are emerging. Halogen bonding, triggered by the Lewis basic nature of a solvent like acetonitrile, has been shown to catalyze the N-triaryl methylation of imidazoles with trityl chlorides under additive-free conditions at room temperature. rsc.org This suggests that non-covalent interactions could be harnessed for new functionalization strategies. Furthermore, functionalization is not limited to the bromine-bearing carbon. The addition of reagents like "FBr" across a vinyl group at the 4-position of 1-trityl-1H-imidazole demonstrates a pathway to side-chain-fluorinated derivatives, highlighting the potential for diverse functionalization patterns. acs.org

Table 1: Emerging Catalytic Systems for Imidazole Functionalization

| Catalytic System/Method | Reaction Type | Key Findings/Advantages | Relevant Citations |

|---|---|---|---|

| GPhos-supported Palladium Catalyst | C-N Cross-Coupling | Versatile and functional-group-tolerant; resists heteroarene-induced catalyst deactivation. | mit.edu |

| Copper Iodide (CuI) | C-N Cross-Coupling | Effective for coupling with alkylamines bearing β-hydrogen atoms, where palladium catalysts may show low reactivity. | researchgate.net |

| Halogen Bonding (Catalyst-Free) | N-Alkylation | Driven by non-covalent interactions with the solvent; operates under mild, additive-free conditions. | rsc.org |

| Electrophilic Addition ("FBr") | Side-Chain Functionalization | Allows for the introduction of functional groups (e.g., fluorine) onto side chains attached to the imidazole ring. | acs.org |

Application in Supramolecular Chemistry and Molecular Recognition

The imidazole moiety is a powerful hydrogen-bonding motif, making it a valuable component in the design of self-assembling systems. researchgate.net The trityl group in this compound, while primarily a protecting group, also offers significant steric influence and potential for pi-stacking interactions, which can be exploited in supramolecular chemistry.

Future research will likely leverage imidazole derivatives to construct complex, functional architectures. Coordination-driven self-assembly has been used to create imidazole-based metal-organic cages (IMOCs) with diverse structures and functions, including host-guest chemistry and catalysis. cumbria.ac.uk Similarly, imidazole-based ligands have been used to self-assemble ruthenium (II) metallacycles and metallacages. nih.gov The ability to tune the self-assembly of rodlike imidazole-based ionic liquid crystals by modifying terminal chains demonstrates a powerful method for controlling the transition between different organizational phases, such as lamellar and micellar structures. nih.gov

In molecular recognition, imidazole derivatives are being developed as specific probes and receptors. For example, a β-cyclodextrin modified with an allylimidazole group can selectively recognize specific organic acids through a combination of host-guest inclusion and hydrogen bonding with the imidazole unit. rsc.org The unique structure of the imidazole ring allows it to interact effectively with biological macromolecules, and this property is being explored in the development of probes that can recognize and bind to specific targets like Co(III)-porphyrins. nano-ntp.commdpi.com

Table 2: Imidazole Derivatives in Supramolecular Assemblies

| Supramolecular System | Key Interaction | Resulting Structure/Application | Relevant Citations |

|---|---|---|---|

| Metal-Organic Cages (IMOCs) | Coordination Bonding | Tetrahedron, cube, octahedron, etc., for host-guest chemistry and catalysis. | cumbria.ac.uk |

| Ionic Liquid Crystals | Self-Assembly | Formation of nematic, smectic, and columnar phases by tuning alkyl chains. | nih.gov |

| Modified Cyclodextrins | Hydrogen Bonding / Host-Guest | Selective probes for recognizing organic acids. | rsc.org |

| Ruthenium Metallacycles | Coordination-Driven Self-Assembly | Formation of tetranuclear rectangular metallacycles with potential anticancer activity. | nih.gov |

Advanced Materials and Nanotechnology Applications

The incorporation of imidazole-based units into larger systems is a burgeoning area of materials science. The unique electronic and chemical properties of the imidazole ring are being harnessed to create advanced materials and functional nanostructures.

Imidazole derivatives are being explored as key components for functionalizing nanomaterials. For instance, graphene functionalized with imidazole derivatives can act as a nanotransducer for the electrochemical detection of biocides. acs.org Similarly, the chemical functionalization of carbon nanotubes with imidazole derivatives is being investigated to modify the nanotube surface for applications in composite sensors and potentially for targeted effects on cancerous cells. nih.gov The interaction of imidazole derivatives with nanoparticulate semiconductors like WO₃ and Fe₂O₃ is also being studied, with potential applications in optoelectronic devices. researchgate.net

Furthermore, the imidazole scaffold is a building block for novel polymers. researchgate.net The polymerization of imidazole-containing monomers can lead to materials with interesting properties, although the coordinative nature of the imidazole ring can sometimes interfere with polymerization catalysts. ru.nl Protecting the imidazole nitrogen, as in this compound, is a key strategy to enable successful polymerization. ru.nl The resulting imidazole- and imidazolium-containing polymers have applications as bioactive materials, polyelectrolyte brushes, and coatings for metal nanoparticles. researchgate.net

Table 3: Imidazole Derivatives in Materials and Nanotechnology

| Material/Nanostructure | Role of Imidazole Derivative | Potential Application | Relevant Citations |

|---|---|---|---|

| Functionalized Graphene | Chemical receptor and anchor | Electrochemical sensors | acs.org |

| Functionalized Carbon Nanotubes | Surface modification agent | Composite sensors, drug delivery | nih.gov |

| Semiconductor Nanoparticles | Adsorbed organic molecule | Optoelectronics, fluorescence quenching/sensing | researchgate.net |

| Imidazole-Containing Polymers | Monomeric unit | Bioactive materials, ionic liquids, coatings | researchgate.netnih.gov |

Bio-conjugation and Chemical Biology Studies

The imidazole ring is a common motif in biologically active compounds, and its derivatives are becoming increasingly important tools in chemical biology. ontosight.ai The ability to selectively modify proteins and other biomolecules is crucial for studying their function, and imidazole derivatives offer unique reactivity for this purpose.

A significant emerging trend is the use of N-acyl imidazoles as moderately reactive electrophiles for the chemical labeling of proteins. nih.govkyoto-u.ac.jp Thanks to their tunable reactivity and high water solubility, these reagents can be used to modify proteins of interest in complex biological environments, including on the surface of live cells. nih.govkyoto-u.ac.jp A particularly powerful strategy is Ligand-Directed Acyl Imidazole (LDAI) chemistry, where a ligand that binds to a specific protein directs a tethered acyl imidazole group to react with a nearby amino acid residue, such as lysine. acs.orgresearchgate.net This allows for the selective labeling of endogenous proteins without the need for genetic modification. acs.org

The this compound scaffold is an ideal starting point for creating such bioconjugation reagents. The bromine atom can be readily converted into other functional groups via cross-coupling reactions, allowing for the attachment of reporter tags (like fluorophores) or affinity ligands. The trityl group protects the imidazole nitrogen during synthesis and can be removed later if the free imidazole is required for biological interaction or to improve solubility.

Table 4: Imidazole Derivatives in Bioconjugation and Chemical Biology

| Technique/Application | Role of Imidazole Derivative | Key Principle | Relevant Citations |

|---|---|---|---|

| Protein Labeling | N-Acyl imidazole as an electrophile | Reacts with nucleophilic residues (e.g., lysine) on proteins. | nih.govkyoto-u.ac.jp |

| Ligand-Directed Labeling (LDAI) | Ligand-tethered acyl imidazole | An affinity ligand directs the reactive imidazole to a specific protein target for site-selective modification. | acs.orgresearchgate.net |

| Activity-Based Sensing | Acyl imidazole electrophiles | Used as probes to label proteins in proximity to specific cellular components, such as labile copper pools. | mdpi.com |

| Bioconjugation Handle | Bromo-imidazole scaffold | The bromine atom serves as a versatile point for synthetic modification to attach other molecules. | fluorochem.co.uk |

Sustainable Synthesis and Process Intensification

In line with global trends in chemistry, there is a strong drive to develop more environmentally friendly and efficient methods for synthesizing imidazole derivatives. This involves both the application of green chemistry principles and the intensification of manufacturing processes.

Green synthesis approaches for imidazoles include the use of microwave irradiation, ultrasound promotion, and the use of eco-friendly catalysts or even catalyst-free conditions. researchgate.net Microwave-assisted synthesis has been shown to produce higher yields of imidazole derivatives in shorter reaction times compared to conventional heating methods. wjbphs.comwjbphs.com The use of natural, biodegradable catalysts like lemon juice has also been reported for the one-pot synthesis of triaryl-imidazole derivatives. jipbs.com Furthermore, developing solvent-free reaction conditions, for example by using recoverable magnetic nanoparticle catalysts, significantly reduces waste and environmental impact. asianpubs.orgorientjchem.org

Process intensification aims to make chemical production faster, safer, and more efficient, often by using novel reactor technologies. The synthesis of 1H-4-substituted imidazoles has been successfully demonstrated in a high-temperature, high-pressure continuous flow system. acs.org This method allows for rapid heating and precise control over reaction conditions, completing the imidazole formation in minutes and allowing for simple product isolation. acs.org Other novel reactor designs, such as the spinning tube-in-tube reactor, are also being explored to intensify the synthesis of imidazole derivatives. researchgate.net These advanced manufacturing technologies are key to the future large-scale, sustainable production of compounds like this compound and its derivatives.

Table 5: Sustainable and Intensified Synthesis of Imidazoles

| Approach | Method/Technology | Advantages | Relevant Citations |

|---|---|---|---|

| Green Chemistry | Microwave-Assisted Synthesis | Higher yields, shorter reaction times. | researchgate.netwjbphs.com |

| Biocatalysis (e.g., lemon juice) | Inexpensive, biodegradable, and non-toxic catalyst. | jipbs.com | |

| Solvent-Free Synthesis | Reduced waste, easy product separation, use of recoverable catalysts. | asianpubs.orgorientjchem.org | |

| Process Intensification | Continuous Flow Synthesis | Rapid heating, precise control, short residence times, enhanced safety. | acs.org |

| Spinning Tube-in-Tube Reactor | Novel reactor technology for enhanced mixing and heat transfer. | researchgate.net |

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 4-Bromo-1-trityl-1H-imidazole for cross-coupling reactions?

- Methodological Answer : The compound is often synthesized via tritylation of 4-bromoimidazole using trityl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Key parameters include maintaining anhydrous conditions to avoid hydrolysis and using a 1:1 molar ratio of imidazole to trityl chloride for minimal side products . Purification typically involves column chromatography with silica gel and a hexane/ethyl acetate gradient. Monitor reaction progress via TLC (Rf ~0.5 in 20% MeOH/CHCl3) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. In case of accidental exposure, rinse skin with water for 15 minutes and seek medical attention. Avoid incompatible materials like strong oxidizers and ensure proper waste disposal in halogenated solvent containers .

Advanced Research Questions

Q. How does the trityl group influence the reactivity of 4-Bromo-1H-imidazole in Pd-catalyzed cross-coupling reactions?